Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate typically involves the reaction of 2-(trifluoromethyl)quinoline-4-thiol with methyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or quinoline moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate is used extensively in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline moiety can interact with nucleic acids or proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2-chloromethyl)quinolin-4-yl)thio)acetate
- Methyl 2-((2-bromomethyl)quinolin-4-yl)thio)acetate
- Methyl 2-((2-(trifluoromethyl)phenyl)thio)acetate
Uniqueness
Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various research applications .
Biological Activity
Overview
Methyl 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetate (CAS No. 175203-42-6) is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemical research. Its structure comprises a quinoline moiety that enhances its interaction with various biological targets, making it a candidate for drug development.
- Molecular Formula : C₁₃H₁₀F₃NO₂S
- Molecular Weight : 301.28 g/mol
- Structure : The compound features a trifluoromethyl group, which increases lipophilicity and facilitates membrane penetration.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the quinoline structure may inhibit enzyme functions or alter protein activities. Notably, studies suggest that it acts as a microtubule-targeting agent, similar to colchicine, disrupting tubulin networks and inducing apoptosis in cancer cells .
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit kinases involved in cell proliferation, leading to cell cycle arrest and apoptosis in various cancer cell lines.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of related trifluoromethylquinoline derivatives, revealing that compounds with similar structures demonstrated potent anti-proliferative activity against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer). For instance, one derivative showed an IC50 value of 0.01 µM against HeLa cells, suggesting high potency .
Study on Quinoline Derivatives
In a recent study focusing on 2-(trifluoromethyl)quinolin-4-amines, derivatives were synthesized and tested for their anti-cancer properties. The findings indicated that these compounds could effectively disrupt microtubule dynamics, leading to apoptosis in cancer cells. This compound's structural similarities may contribute to its potential as an effective anti-cancer agent .
In Vivo Studies
In vivo studies have shown that related compounds can significantly reduce tumor growth rates in animal models. This highlights the potential therapeutic applications of this compound in oncology .
Applications in Research
This compound is widely utilized in:
- Pharmaceutical Development : As an intermediate for synthesizing drugs targeting specific diseases.
- Biochemical Research : In studies related to enzyme inhibition and receptor binding.
- Material Science : Explored for use in advanced materials requiring specific chemical properties .
Summary Table of Biological Activity
Properties
IUPAC Name |
methyl 2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-19-12(18)7-20-10-6-11(13(14,15)16)17-9-5-3-2-4-8(9)10/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLNLBXMPKNXDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC(=NC2=CC=CC=C21)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379658 | |
Record name | Methyl {[2-(trifluoromethyl)quinolin-4-yl]sulfanyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-42-6 | |
Record name | Methyl {[2-(trifluoromethyl)quinolin-4-yl]sulfanyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175203-42-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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